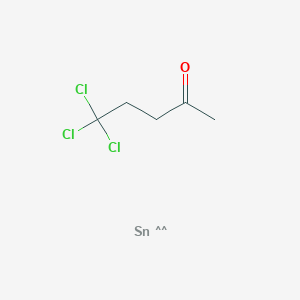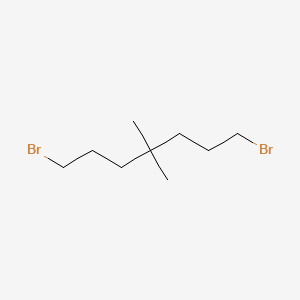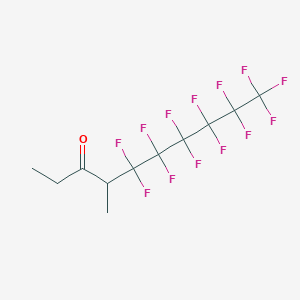
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is a fluorinated ketone with a unique structure characterized by multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one typically involves the fluorination of a precursor compound. One common method is the direct fluorination of 4-methyldecan-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of the fluorination process is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence pathways involved in cell signaling, enzyme activity, and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used in the synthesis of specialty polymers.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with applications in industrial processes.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is unique due to its specific arrangement of fluorine atoms and its ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
56778-56-4 |
|---|---|
Molekularformel |
C11H9F13O |
Molekulargewicht |
404.17 g/mol |
IUPAC-Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-methyldecan-3-one |
InChI |
InChI=1S/C11H9F13O/c1-3-5(25)4(2)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4H,3H2,1-2H3 |
InChI-Schlüssel |
KQWISRNLGYHBRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


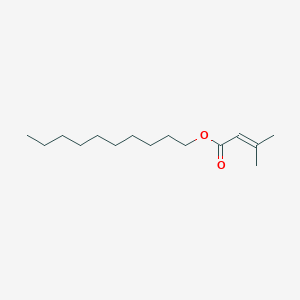
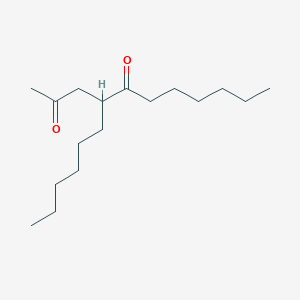
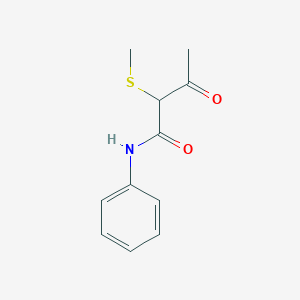
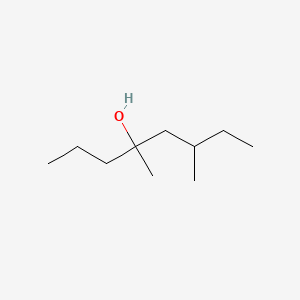
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
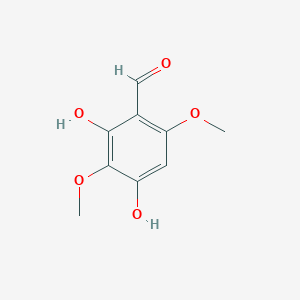
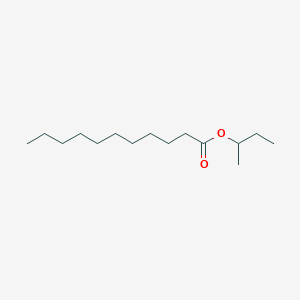
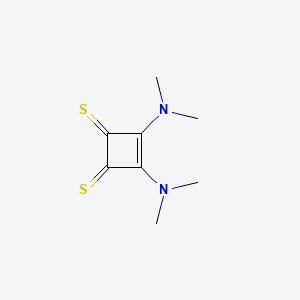
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
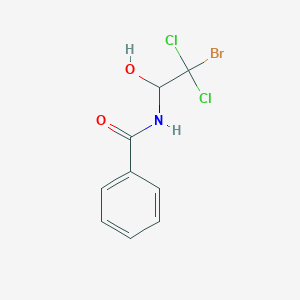
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
